Tiagabine-methyl-d6 Hydrochloride
Beschreibung
Significance of Isotopic Labeling in Pharmaceutical Research
Isotopic labeling is a foundational technique in modern pharmaceutical research, providing unparalleled insights into the behavior of drug molecules within biological systems. musechem.com This process involves the incorporation of specific isotopes, which are variants of elements with a different number of neutrons, into a drug's molecular structure. By replacing a standard atom with its isotopic counterpart, scientists can precisely trace the drug's journey and fate within the body. clearsynth.com
The applications of isotopic labeling are vast and critical for drug development. They are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which track the lifecycle of a drug from administration to elimination. musechem.comclearsynth.com This information is crucial for understanding a drug's efficacy and safety profile. Both stable isotopes, like deuterium (B1214612) (²H) and carbon-13 (¹³C), and radioisotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), are utilized. chemicalsknowledgehub.com Radioisotopes are often favored for their high sensitivity and ease of detection in metabolic studies and early human trials. chemicalsknowledgehub.com The data gathered from isotopically labeled compounds helps determine pharmacokinetic and pharmacodynamic parameters, forming the basis for developing safer and more effective therapeutic agents.
Deuterium in Drug Discovery and Development: Rationale and Applications
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in drug discovery and development. nih.govmusechem.com The strategy of replacing hydrogen atoms with deuterium at specific positions in a drug molecule is known as deuteration. nih.gov This subtle change, adding only one neutron, can have a profound impact on a drug's properties without altering its fundamental shape or biological target interaction. nih.govuniupo.it
The rationale for using deuterium stems from the fact that the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. musechem.comwikipedia.org This increased bond strength can significantly alter the metabolic fate of a drug, offering a sophisticated method for medicinal chemists to optimize a molecule's characteristics. nih.govresearchgate.net The applications of this approach range from improving a drug's metabolic stability and safety profile to creating superior tools for clinical analysis. nih.govuniupo.it Initially used to create improved versions of existing drugs, the focus has increasingly shifted to applying deuteration in the discovery of novel medicines from the outset. nih.govuniupo.it
The primary mechanism through which deuterium substitution alters a drug's behavior is the Kinetic Isotope Effect (KIE). wikipedia.orgportico.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. portico.org Because the C-D bond has a lower zero-point energy than a C-H bond, it requires more energy to break. wikipedia.orgportico.org Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate. researchgate.netportico.org
In drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP450) family of enzymes, involve the breaking of C-H bonds as a rate-limiting step. nih.govplos.org By strategically replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be slowed down. nih.govportico.org This modulation can lead to several therapeutic advantages:
Improved Pharmacokinetics : Slower metabolism can lead to a longer drug half-life, meaning the drug stays in the body longer at therapeutic concentrations. researchgate.netjuniperpublishers.com
Reduced Toxic Metabolites : If a drug is metabolized into a toxic byproduct, deuteration at the site of that metabolic conversion can decrease the formation of the harmful substance. researchgate.netjuniperpublishers.com
Metabolic Shunting : Deuteration can block one metabolic pathway, causing the drug to be processed through an alternative, potentially more favorable, route. nih.govjuniperpublishers.com
The table below illustrates the impact of the kinetic isotope effect on the metabolic clearance of different drug chemotypes when metabolized by specific CYP450 enzymes.
| Chemotype | Deuterated Form | Primary Metabolizing Enzyme | Intrinsic Clearance Isotope Effect (kH/kD) |
| Chemotype 1 | O-methyl-d3 | CYP3A4 | 0.99 |
| Chemotype 1 | N-methyl-d3 | CYP3A4 | 1.02 |
| Chemotype 2 | O-methyl-d3 | CYP3A4 | 1.15 |
| Chemotype 2 | N-methyl-d3 | CYP3A4 | 1.55 |
| Chemotype 2 | O,N-dimethyl-d6 | CYP3A4 | 1.95 |
| Chemotype 2 | O,N-dimethyl-d6 | CYP2C19 | 4.88 |
| This table is based on data from a study on deuterium isotope effects in drug pharmacokinetics and demonstrates how the effect varies depending on the drug structure and the metabolizing enzyme. A value greater than 1 indicates a slower metabolism for the deuterated compound. plos.org |
Beyond its use in optimizing drug properties, deuterium labeling is a critical tool for elucidating the complex metabolic pathways a drug undergoes in the body. musechem.comresearchgate.net By creating several versions of a drug candidate, each deuterated at a different position, researchers can systematically probe how the molecule is broken down.
When these deuterated analogues are exposed to metabolic systems, such as liver microsomes or in vivo models, scientists can measure the rate of metabolism for each version. nih.govresearchgate.net A significant decrease in the rate of metabolism for a specific deuterated analogue points directly to the site on the molecule that is most susceptible to enzymatic attack. nih.govresearchgate.net This process allows for the precise identification of metabolic soft spots and helps build a detailed map of the drug's metabolic fate. clearsynth.com This understanding is invaluable, enabling chemists to make targeted modifications to enhance drug stability and prevent the formation of undesirable metabolites. Furthermore, deuterium labeling can be used in dynamic metabolic imaging techniques to visualize and track metabolic processes in real-time without radiation exposure. nih.gov
One of the most widespread and critical applications of deuterated compounds is their use as internal standards (IS) in quantitative bioanalytical assays, particularly those using liquid chromatography-mass spectrometry (LC-MS). aptochem.comscispace.comacanthusresearch.com An internal standard is a compound with very similar properties to the analyte of interest that is added in a known quantity to samples. aptochem.com It is used to correct for variability during sample processing and analysis, ensuring accurate and precise quantification of the drug. aptochem.comkcasbio.com
Deuterated compounds like Tiagabine-methyl-d6 Hydrochloride are considered the "gold standard" for use as internal standards. scispace.comnih.gov The rationale is that a stable isotope-labeled (SIL) version of the drug is chemically and physically almost identical to the non-labeled drug (the analyte). acanthusresearch.com
Key advantages include:
Co-elution : The deuterated standard and the analyte exhibit nearly identical retention times in chromatography, meaning they experience the same conditions throughout the analytical run. aptochem.com
Similar Extraction Recovery : During sample preparation (e.g., extraction from plasma), both the analyte and the SIL-IS are recovered with the same efficiency. aptochem.comscispace.com
Correction for Matrix Effects : Biological samples like plasma are complex and can contain substances that suppress or enhance the analyte's signal in the mass spectrometer. Since the SIL-IS is affected by these "matrix effects" in the same way as the analyte, its signal can be used to normalize the analyte's signal, drastically improving accuracy. kcasbio.com
While chemically similar, This compound is easily distinguished from tiagabine (B1662831) by the mass spectrometer due to its higher molecular weight. caymanchem.comsussex-research.com This mass difference allows for simultaneous but distinct detection. For example, in a tandem mass spectrometry (MS/MS) experiment, specific mass transitions (the fragmentation of a parent ion into a product ion) are monitored for both the analyte and the internal standard.
The table below provides a representative example of the parameters used in an LC-MS/MS method for quantifying a drug using its deuterated internal standard.
| Compound | Monitored Mass Transition (m/z) | Role in Assay |
| Topiramate | 338.2 → 78.2 | Analyte |
| Topiramate-d12 | 350.3 → 78.2 | Internal Standard |
| This table shows the specific parent ion → product ion transitions monitored for the drug Topiramate and its deuterated (d12) internal standard in a validated bioanalytical method. The internal standard has a higher mass but fragments to the same product ion, allowing for precise quantification. chem-soc.si |
This compound is designed and used for precisely this purpose: to serve as a reliable internal standard for the accurate quantification of tiagabine in research and clinical settings. caymanchem.com
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m1./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKARLAABCGMCN-OUCKJYDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tiagabine: Fundamental Pharmacological and Neurochemical Principles
Overview of Gamma-Aminobutyric Acid (GABA) Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability throughout the nervous system. nih.govwikipedia.org It is synthesized from glutamate (B1630785) by the enzyme glutamate decarboxylase and, upon release into the synaptic cleft, binds to postsynaptic GABA receptors. nih.gov This binding typically leads to the opening of ion channels that hyperpolarize the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. nih.govphysio-pedia.com This inhibitory action is fundamental for maintaining a balance between neuronal excitation and inhibition, and disruptions in GABAergic signaling are implicated in various neurological and psychiatric conditions. nih.govclevelandclinic.org The action of GABA in the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). nih.govnih.gov
GABA's role extends beyond simply calming neuronal activity. It is involved in the control of anxiety, stress, and fear. clevelandclinic.org Furthermore, GABA contributes to the regulation of the sleep-wake cycle, metabolism, and immune system function. mhanational.org In the developing brain, GABA can paradoxically have an excitatory effect due to different intracellular chloride concentrations compared to the mature brain. nih.govwikipedia.org
Mechanism of Action of Tiagabine (B1662831): GABA Transporter 1 (GAT-1) Inhibition
The primary mechanism of action of Tiagabine is the inhibition of the GABA Transporter 1 (GAT-1). wikipedia.orgnih.govdrugbank.com By blocking GAT-1, Tiagabine prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. wikipedia.orgnih.govyoutube.com This action increases the concentration of GABA in the synapse, thereby enhancing and prolonging its inhibitory effects on postsynaptic neurons. wikipedia.orgnih.gov This enhancement of GABAergic neurotransmission is believed to be the basis for Tiagabine's therapeutic effects. wikipedia.orgdrugbank.com
Tiagabine exhibits a high affinity and selectivity for the GAT-1 transporter. nih.govtocris.com It is a potent inhibitor of GAT-1, with studies reporting an in vivo IC50 of 67 nM. tocris.com Research has shown that Tiagabine has negligible affinity for other GABA transporter subtypes such as GAT-2, GAT-3, and BGT-1. nih.govtandfonline.com Furthermore, at therapeutic concentrations, it does not significantly bind to a wide range of other neurotransmitter receptors, including those for dopamine, serotonin, norepinephrine, glutamate, and acetylcholine, nor does it have a significant affinity for sodium or calcium channels. ebmconsult.com This high selectivity for GAT-1 distinguishes Tiagabine's mechanism from other GABAergic agents and contributes to its specific pharmacological profile. nih.govmdpi.com The GAT-1 transporter is predominantly located in the cortex and hippocampus. nih.gov
By inhibiting GAT-1, Tiagabine effectively increases the extracellular concentrations of GABA in the brain. nih.gov Preclinical studies using in vivo microdialysis in rats have demonstrated that systemic administration of Tiagabine leads to a significant, dose-dependent increase in extracellular GABA levels in various brain regions, including the globus pallidus, ventral pallidum, and substantia nigra. nih.govnih.gov For instance, doses of 11.5 mg/kg and 21 mg/kg of Tiagabine resulted in peak extracellular GABA concentrations that were 240% and 310% of basal levels, respectively, in the globus pallidus. nih.gov Similar increases were observed in the ventral pallidum (280-350% increase) and the substantia nigra (200% increase). nih.gov These findings confirm that Tiagabine acts as a GABA reuptake inhibitor in vivo, leading to a substantial elevation of GABA in the extracellular space, which is thought to underlie its therapeutic actions. nih.govplos.org
Pre-clinical Pharmacodynamics and Efficacy Studies of Tiagabine
The pharmacodynamic properties and efficacy of Tiagabine have been extensively investigated in various pre-clinical animal models, which have been instrumental in characterizing its anticonvulsant, anxiolytic, and potential analgesic effects.
Tiagabine has demonstrated a distinct and potent anticonvulsant profile in a range of animal models of epilepsy. nih.govnih.gov It is particularly effective against seizures induced by chemical convulsants and in models of partial epilepsy. nih.govebmconsult.com
| Animal Model | Effect of Tiagabine | Potency (ED50) | Reference |
|---|---|---|---|
| Pentylenetetrazol (PTZ)-induced tonic convulsions (mice) | Antagonized tonic convulsions | 2 µmol/kg | nih.gov |
| DMCM-induced convulsions (mice) | Antagonized tonic convulsions | 2 µmol/kg | nih.gov |
| Sound-induced seizures (DBA/2 mice) | Antagonized tonic convulsions | 1 µmol/kg | nih.gov |
| Amygdala-kindled focal seizures (rats) | Reduced generalized seizures and afterdischarge duration | 36 µmol/kg | nih.gov |
| Pilocarpine-induced seizures (mice) | Demonstrated anticonvulsant properties | Not specified | nih.gov |
Notably, Tiagabine was the only drug among several tested that could block PTZ-induced clonic convulsions, although this effect was observed at lower but not higher doses. nih.gov In contrast, it showed little efficacy against maximal electroshock (MES) seizures in rats. ebmconsult.comnih.gov These differential effects across various seizure models highlight Tiagabine's unique anticonvulsant profile, which is consistent with its mechanism of enhancing GABAergic inhibition. nih.gov
The role of Tiagabine has also been explored in pre-clinical models of anxiety and pain, with some studies suggesting potential efficacy. nih.govnih.gov
In mouse models, Tiagabine has demonstrated anxiolytic-like effects in the four-plate test and the elevated plus maze test. nih.gov These findings are consistent with the known role of the GABAergic system in modulating anxiety. researchgate.netpsychiatrist.com However, the interpretation of these results requires caution, as Tiagabine also exhibited sedative and motor-impairing properties at the doses tested, which could confound the assessment of its anxiolytic activity. nih.gov While some open-label studies in humans have shown promise for anxiety disorders, larger controlled trials have not consistently supported its efficacy. frontiersin.org
Regarding pain, some pre-clinical studies have suggested that Tiagabine may have analgesic properties. For instance, it has been shown to attenuate dynorphin-induced allodynia in a mouse model. tocris.com However, similar to the anxiety models, the apparent reduction in nociceptive responses in some pain tests was suggested to be a consequence of its sedative and motor-impairing effects. nih.gov
Synthesis and Isotopic Labeling of Tiagabine Methyl D6 Hydrochloride
Chemical Synthesis Routes of Tiagabine (B1662831)
Tiagabine is a selective GABA uptake inhibitor characterized by a nipecotic acid moiety linked to a lipophilic anchor composed of two thiophene (B33073) rings. thieme.de The synthesis of this complex molecule has been approached through various routes, focusing on the efficient construction of its core components.
The synthesis of Tiagabine fundamentally involves the N-alkylation of (R)-piperidine-3-carboxylic acid (also known as (R)-nipecotic acid) with a suitable lipophilic side chain. google.comresearchgate.net The common strategy is to first synthesize an N-alkylating agent, typically a 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene intermediate, and then react it with the chiral piperidine (B6355638) derivative. google.com
Several methods have been established to prepare this key dithienylbutyl intermediate:
Grignard Reaction Route: This pathway involves the reaction of a Grignard reagent, prepared from 2-bromo-3-methylthiophene, with a 4-halobutyric acid ester. The resulting product, 2,2-bis(3-methylthienyl)tetrahydrofuran, is then subjected to acid-catalyzed ring-opening to yield the desired butene intermediate. google.com This approach is noted for being suitable for large-scale preparation. google.com
Wittig Reaction Route: Alternative syntheses utilize the Wittig reaction to construct the dithienyl N-alkylation intermediate, which can circumvent some of the challenges associated with Grignard reagents or the use of n-butyllithium at very low temperatures. google.com
Cyclopropane-based Route: Another reported method involves a Grignard reaction followed by the ring-opening of a hydroxymethyl cyclopropane (B1198618) derivative using bromotrimethylsilane. researchgate.net
Once the N-alkylating agent is prepared, it is coupled with an ester of (R)-nipecotic acid, such as ethyl (R)-(-)-piperidine-3-carboxylate. The final step is the hydrolysis of the ester group to yield Tiagabine, which is then typically converted to its hydrochloride salt. google.comresearchgate.net
| Precursor | Role in Synthesis |
|---|---|
| 3-Methylthiophene | Starting material for the lipophilic dithienyl anchor. google.com |
| (R)-Piperidine-3-carboxylic acid ((R)-nipecotic acid) or its esters | The core chiral heterocyclic component. google.comresearchgate.net |
| 4-Halobutyric acid ester (e.g., ethyl 4-bromobutyrate) | Provides the four-carbon linker between the piperidine and thiophene rings. google.com |
| 2-Bromo-3-methylthiophene | Used to form the Grignard reagent for constructing the dithienyl moiety. google.com |
The biological activity of Tiagabine is highly dependent on its stereochemistry, with the (R)-enantiomer being four times more potent than the (S)-enantiomer. thieme-connect.comthieme-connect.com Therefore, controlling the chirality of the piperidine ring's single stereocenter is a critical aspect of the synthesis.
Early strategies to obtain the required enantiomer often relied on the resolution of racemic ethyl nipecotate using chiral resolving agents like L-tartaric acid. thieme-connect.com Another approach involved the asymmetric hydrogenation of guvacine, a precursor to nipecotic acid, although this often required noble metal catalysts and high pressures. thieme-connect.com
More recent advancements have focused on developing highly efficient enantioselective syntheses from the outset:
Asymmetric Hydrogen Atom Transfer (HAT): A novel approach utilizes a catalytic asymmetric HAT reaction to construct the essential chiral tertiary carbon center. researchgate.netthieme-connect.comthieme-connect.com This method starts with a readily modifiable glycidic ester, which is transformed into an enantioenriched γ-hydroxy ester. thieme-connect.com This intermediate is then converted into the alkaloid ring of Tiagabine through a cyclization reaction involving a double N-substitution. thieme-connect.comthieme-connect.com This strategy offers flexibility for creating analogues and derivatives for further research. thieme-connect.comthieme-connect.com
Ring-Expansion of Monocyclopropanated Pyrroles: A metal-free, stereoselective ring-expansion of a monocyclopropanated pyrrole (B145914) has been developed. This method uses a cyclopropylcarbinyl cation rearrangement to create a highly functionalized tetrahydropyridine, which serves as a potent precursor for the synthesis of Tiagabine derivatives. acs.org
Deuterium (B1214612) Incorporation Methodologies for Pharmaceutical Compounds
The substitution of hydrogen with its stable isotope, deuterium, is a strategy used in drug discovery to alter the pharmacokinetic properties of a molecule, primarily by slowing its rate of metabolic breakdown. acs.orgtandfonline.com This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. tandfonline.com
Hydrogen-Deuterium (H/D) exchange reactions are a direct method for introducing deuterium into a molecule by replacing existing hydrogen atoms. researchgate.net These methods are often referred to as "late-stage" functionalization because they can be performed on the final drug molecule or an advanced intermediate. snnu.edu.cn
Common approaches include:
Transition-Metal Catalysis: Catalysts based on iridium, palladium, or ruthenium are frequently used to facilitate H/D exchange. snnu.edu.cneuropa.eu These reactions often use deuterium gas (D₂) or heavy water (D₂O) as the deuterium source and can be directed to specific positions on the molecule, such as the ortho-position of an aromatic ring. snnu.edu.cnacs.org
Photocatalysis: Light-mediated reactions, often using photocatalysts, provide a mild method for deuteration that is compatible with sensitive functional groups. assumption.eduresearchgate.net These reactions can proceed through radical pathways to deuterate positions like benzylic C-H bonds. assumption.eduresearchgate.net
An alternative and widely used strategy involves incorporating deuterium by using building blocks that are already isotopically labeled. nih.govrsc.org Many deuterated drugs are synthesized using simple, commercially available deuterated precursors such as deuterated methyl iodide (CD₃I), deuterated methanol (B129727) (CD₃OD), or heavy water (D₂O). nih.govrsc.org
This "deuterated pool" strategy is particularly effective when the desired deuteration site is part of a simple functional group that can be introduced via standard chemical reactions. tandfonline.com For the synthesis of Tiagabine-methyl-d6 Hydrochloride , this method is the most direct. The synthesis would follow one of the established pathways described in section 3.1.1, but would begin with a deuterated precursor, specifically 3-(methyl-d3)-thiophene . Using two equivalents of this deuterated starting material would result in the final Tiagabine molecule containing two deuterated methyl groups, for a total of six deuterium atoms (d6).
The decision of where to place deuterium atoms within a drug molecule is a strategic one, aimed at blocking or slowing down known metabolic pathways. tandfonline.comassumption.edu Metabolic enzymes, such as the Cytochrome P450 family, often break down drugs at specific, labile sites. tandfonline.com By replacing the C-H bonds at these sites with stronger C-D bonds, the rate of metabolism can be significantly reduced. nih.gov
This can lead to several potential benefits:
Increased drug half-life and systemic exposure.
Improved oral bioavailability by reducing the first-pass effect.
Enhanced safety profiles by decreasing the formation of potentially toxic metabolites.
In the case of Tiagabine, the methyl groups on the two thiophene rings represent potential sites for oxidative metabolism. Placing deuterium at these positions to create Tiagabine-methyl-d6 is a deliberate strategy to hinder this metabolic pathway, potentially improving the drug's pharmacokinetic profile. tandfonline.com
Specific Synthesis of this compound
This compound is the isotopically labeled form of Tiagabine Hydrochloride, where six hydrogen atoms on the two methyl groups of the thiophene rings are replaced with deuterium. caymanchem.com This labeled compound is crucial as an internal standard for the quantification of tiagabine in pharmacokinetic studies and clinical mass spectrometry, owing to its nearly identical chemical properties but distinct mass. caymanchem.commedchemexpress.com
The synthesis of this compound mirrors the established routes for the unlabeled (protio) compound. The general strategy involves the N-alkylation of an (R)-piperidine-3-carboxylic acid derivative with a lipophilic side chain containing the two thiophene moieties. google.com The key distinction in the synthesis of the deuterated analog is the use of a deuterated precursor to introduce the labeled methyl groups.
An enantiomerically pure (R)-piperidine-3-carboxylic acid (nipecotic acid) core. thieme-connect.com
A deuterated N-alkylating agent, typically a 1,1-bis(3-(methyl-d3)-thiophen-2-yl)butyl derivative.
The final step involves the coupling of these two fragments, followed by deprotection (if necessary) and salt formation with hydrochloric acid to yield the target molecule. google.comgoogle.com The synthetic route is designed to be efficient and suitable for producing the high-purity material required for analytical standards. google.com
| Property | Value |
|---|---|
| Formal Name | (3R)-1-[4,4-bis[3-(trideuteriomethyl)thiophen-2-yl]but-3-enyl]piperidine-3-carboxylic acid;hydrochloride |
| CAS Number | 1217808-68-8 caymanchem.com |
| Molecular Formula | C₂₀H₁₉D₆NO₂S₂ • HCl caymanchem.com |
| Molecular Weight | 418.0 caymanchem.com |
| Appearance | Off-white to Light Grey Solid |
| Purity | ≥99% deuterated forms (d₁-d₆); ≥95% by HPLC caymanchem.com |
| Solubility | Soluble in DMSO, Methanol, Water |
Deuteration at Methyl Moieties
The specific isotopic labeling in this compound is achieved by ensuring that the two methyl groups attached to the thiophene rings are trideuteriomethyl (CD₃) groups. caymanchem.com This site-specific deuteration is critical for its function as an internal standard. The incorporation of these deuterated methyl groups is not performed on the final tiagabine molecule, but rather by using a deuterated building block early in the synthetic sequence.
The most logical and efficient strategy involves the synthesis starting from a deuterated thiophene derivative, such as 2-bromo-3-(methyl-d3)thiophene. This precursor already contains the required isotopic label. General methods for creating such deuterated methyl groups on heteroaromatic compounds can involve acid-catalyzed hydrogen-deuterium exchange. rsc.org For instance, an N-heteroarylmethane can be deuterated at the methyl group under relatively mild conditions using a Brønsted acid and a deuterium source. rsc.org
Once the deuterated thiophene building block is prepared, it can be used in subsequent steps, such as a Grignard reaction, to construct the larger lipophilic side chain required for the final molecule. google.comresearchgate.net By incorporating the deuterium label at an early stage, the synthesis avoids potential issues with incomplete or non-selective deuteration that could occur if the labeling were attempted on the more complex, fully assembled tiagabine structure. This "deuterium switching" approach at the building-block level is a common and effective strategy in the development of deuterated pharmaceuticals and analytical standards. nih.gov
Advanced Analytical Characterization of Tiagabine Methyl D6 Hydrochloride
Mass Spectrometry Techniques in Deuterated Compound Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds, offering high sensitivity and specificity. thermofisher.comnih.gov It plays a crucial role in determining isotopic purity and in quantitative bioanalysis.
Isotopic Enrichment Determination by High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for ascertaining the isotopic enrichment of deuterated compounds like Tiagabine-methyl-d6 hydrochloride. rsc.orgrsc.org This method allows for the accurate measurement of the mass-to-charge ratio (m/z) of ions, enabling the differentiation of molecules with very small mass differences, such as those resulting from isotopic substitution. nih.gov
The process involves recording a full scan mass spectrum of the deuterated compound. The high resolving power of the instrument separates the signals of the desired deuterated molecule from its non-deuterated (d0) and partially deuterated (d1-d5) counterparts. rsc.orgresearchgate.net By extracting and integrating the ion currents for each of these isotopic species, the relative abundance of each can be determined. rsc.orgrsc.org The isotopic enrichment is then calculated as the percentage of the fully deuterated form relative to the sum of all isotopic forms. rsc.org This quantitative assessment is crucial for confirming the quality of the isotopically labeled standard. rsc.org
Table 1: Key Parameters for HRMS Analysis of this compound
| Parameter | Description | Relevance |
| Molecular Formula | C₂₀H₁₉D₆NO₂S₂ · HCl caymanchem.com | Defines the elemental composition and expected mass. |
| Molecular Weight | 418.0 g/mol caymanchem.com | The mass of the molecule, accounting for the six deuterium (B1214612) atoms. |
| Isotopic Purity | Typically ≥99% deuterated forms (d₁-d₆) caymanchem.com | A critical quality attribute ensuring the reliability of the internal standard. |
| Ionization Mode | Electrospray Ionization (ESI) nih.govrsc.org | A soft ionization technique suitable for polar molecules like tiagabine (B1662831), minimizing fragmentation. |
| Mass Analyzer | High-Resolution (e.g., Orbitrap, TOF) nih.govrsc.org | Provides the necessary mass accuracy and resolution to distinguish between isotopologues. |
Applications in Quantitative Bioanalysis for Internal Standards
Deuterated compounds, such as this compound, are the preferred internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples to correct for variations during sample preparation and analysis. aptochem.comresearchgate.net
The key advantage of a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and exhibits nearly identical behavior during extraction, chromatography, and ionization. aptochem.com This co-elution is critical because it ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the biological matrix, leading to more accurate and precise quantification. scispace.comresearchgate.net The mass difference between Tiagabine and its d6-labeled counterpart allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference. wuxiapptec.com
Table 2: Comparison of Internal Standards for LC-MS Bioanalysis
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., Tiagabine-methyl-d6) | Co-elutes with analyte, corrects for matrix effects, high accuracy and precision. scispace.comaptochem.com | Higher cost, potential for isotopic crosstalk if mass difference is insufficient. wuxiapptec.comcerilliant.com |
| Structural Analog | Lower cost, more readily available. scispace.comcerilliant.com | May not co-elute perfectly, may not fully compensate for matrix effects, can have different extraction recoveries and ionization efficiencies. scispace.comresearchgate.net |
Hydrogen/Deuterium Exchange Mass Spectrometry for Conformational Studies
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the higher-order structure and conformational dynamics of molecules in solution. nih.govrsc.org While extensively used for proteins, the principles can be applied to smaller molecules to understand their flexibility and interactions. thermofisher.comcreative-proteomics.com
In an HDX-MS experiment, a molecule is exposed to a deuterated solvent (e.g., D₂O), and the exchange of labile hydrogens (typically those on amides, hydroxyls, or amines) for deuterium atoms is monitored over time by mass spectrometry. thermofisher.comcreative-proteomics.com The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of each proton. thermofisher.com Protons in flexible or solvent-exposed regions of the molecule will exchange more rapidly than those in more structured or buried regions.
By analyzing the rate and extent of deuterium uptake in different parts of the molecule, a map of its conformational dynamics can be generated. This information is valuable for understanding how the molecule might interact with its biological target. For a molecule like tiagabine, HDX-MS could potentially provide insights into the flexibility of the piperidine (B6355638) ring and the lipophilic biaryl appendage, which are crucial for its biological activity. thieme-connect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Level Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and provides complementary information to mass spectrometry for the analysis of deuterated compounds. rsc.orgclearsynth.com
Deuterium NMR (²H NMR) Spectroscopy
Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei within a molecule. nih.gov This technique is highly specific for confirming the location of deuterium labeling and assessing the isotopic enrichment at each labeled site. rsc.org The ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the two methyl groups of the thiophene (B33073) rings. The absence of signals at other positions would confirm the specificity of the labeling. The integration of the deuterium signals, relative to a known standard, can provide a quantitative measure of the deuterium content. nih.gov
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Confirmation
Similarly, the ¹³C NMR spectrum confirms the carbon framework of the molecule. thieme-connect.com The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD₃ group) and a shift in their resonance compared to the corresponding carbons in the unlabeled compound due to the isotopic effect. This provides further confirmation of the location and extent of deuteration. nih.gov A combination of ¹H, ¹³C, and ²H NMR provides a comprehensive picture of the structure and isotopic labeling of this compound. rsc.orgnih.gov
Table 3: NMR Spectroscopic Data for Tiagabine and its Deuterated Analog
| Nucleus | Expected Observation for this compound | Purpose |
| ¹H NMR | Disappearance or significant reduction of methyl proton signals. Other signals remain consistent with the unlabeled structure. thieme-connect.comclockss.org | Confirms the site of deuteration and overall structural integrity. |
| ¹³C NMR | Characteristic splitting and isotopic shift for the methyl carbons. Other carbon signals remain consistent. thieme-connect.comnih.gov | Confirms the carbon skeleton and the location of deuteration. |
| ²H NMR | Signals present only for the methyl deuterons. nih.govvivanls.com | Directly confirms the presence and location of deuterium atoms and allows for quantification of isotopic enrichment. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to resolving this compound from its parent compound, potential impurities, and degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques employed for its analysis, often coupled with mass spectrometry (MS) for definitive identification and quantification. biocat.com
HPLC is a cornerstone technique for the analysis of tiagabine and its deuterated analogs due to its versatility in handling non-volatile and thermally labile compounds. benthamdirect.comrsc.org Various HPLC methods have been developed for the separation and quantification of tiagabine in different matrices, which are directly applicable to this compound.
A common approach involves reversed-phase chromatography utilizing C8 or C18 stationary phases. benthamdirect.comnih.gov One established method for determining tiagabine concentrations in human plasma uses a C18 analytical column with a mobile phase containing sodium octanesulfonate, coupled with coulometric electrochemical detection. nih.gov This method demonstrates high sensitivity, with a limit of quantitation as low as 2 ng/ml from a 1-ml plasma sample, and excellent recovery of over 95%. nih.gov
Another validated HPLC method employs a C18 column with a mobile phase consisting of an acetonitrile, methanol (B129727), and distilled water mixture (37:10:53, v/v/v) and a PDA detector set at 254 nm. benthamdirect.com This method, validated according to ICH guidelines, showed excellent linearity and precision. benthamdirect.com The stability of tiagabine, and by extension its deuterated form, has been confirmed under various storage conditions using such HPLC methods. benthamdirect.comnih.gov Furthermore, ultra-high performance liquid chromatography (UHPLC) offers even more efficient separations, which is crucial for resolving closely related impurities and degradation products formed during synthesis or storage. rsc.orgresearchgate.net Studies on tiagabine degradation have successfully used LC coupled with high-resolution mass spectrometry (HR-MS) to identify oxidative degradation products, such as dihydroxy and ketone derivatives. researchgate.netclockss.org
Table 1: Exemplary HPLC Conditions for Tiagabine Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | C18 Analytical Column | C18 Column (4.6 mm x 25.0 cm, 5 µm) |
| Mobile Phase | Contains sodium octanesulfonate | Acetonitrile:Methanol:Water (37:10:53; v/v) |
| Detection | Coulometric Electrochemical (+0.76 V) | PDA Detector (254 nm) |
| Flow Rate | Not Specified | 1 mL/min |
| Column Temperature | Not Specified | 40°C |
| Limit of Quantitation | 2 ng/mL | Not Specified |
| Recovery | >95% | Not Specified |
| Reference | nih.gov | benthamdirect.com |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly specific and sensitive technique for analyzing tiagabine. nih.gov However, due to the low volatility and polar nature of tiagabine, which is a zwitterionic amino acid derivative, direct analysis by GC is challenging. hmdb.caiu.edu Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.goviu.edu
A validated GC-MS assay for tiagabine involves a methylation derivatization step. In this procedure, tiagabine and an internal standard are extracted from the sample matrix and then methylated using a safe diazomethane (B1218177) derivative in the presence of methanol. nih.gov This process converts the carboxylic acid group into a methyl ester, increasing the compound's volatility. The resulting derivative is then analyzed on a crosslinked phenyl methyl siloxane capillary column. nih.gov
This GC-MS method is highly selective, with detection performed by mass fragmentometry, monitoring for specific mass-to-charge ratios (e.g., m/z = 156). nih.gov The method demonstrates good precision and accuracy, with a limit of quantification of 5 ng/ml, making it suitable for therapeutic drug monitoring. nih.gov The use of this compound as an internal standard in such assays is ideal, as it co-elutes with the derivatized analyte but is distinguished by its higher mass in the MS detector, ensuring accurate quantification. caymanchem.combiocat.com
Table 2: GC-MS Method for Tiagabine Analysis
| Parameter | Description |
|---|---|
| Pre-analytical Step | Liquid-liquid extraction |
| Derivatization | Methylation of carboxylic acid group |
| Derivatizing Agent | Stable diazomethane derivative in methanol |
| Column | Crosslinked phenyl methyl siloxane capillary column |
| Detection | Mass Spectrometry (MS) - Mass Fragmentometry |
| Monitored Ion (m/z) | 156 |
| Limit of Quantification | 5 ng/mL |
| Reference | nih.gov |
Pharmacological and Mechanistic Investigations of Tiagabine and Its Deuterated Analogues in Pre Clinical Models
Comparative Pre-clinical Metabolic Stability Studies of Tiagabine (B1662831) and Tiagabine-methyl-d6
Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), has emerged as a strategy to modify the pharmacokinetic profiles of drugs. medchemexpress.com This approach can influence a drug's metabolic stability by leveraging the kinetic isotope effect. portico.orgnih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP3A) in Tiagabine Metabolism
In vitro studies have established that the primary route of metabolism for tiagabine involves the cytochrome P450 (CYP) system, specifically the CYP3A subfamily. ebmconsult.comfda.gov The metabolism of tiagabine is significantly correlated with the activity of CYP3A-catalyzed reactions. fda.gov Selective inhibitors of CYP3A, such as ketoconazole (B1673606) and erythromycin, have been shown to inhibit the breakdown of tiagabine. fda.gov While other CYP isoforms like CYP1A2, CYP2D6, and CYP2C19 may have a minor role, CYP3A is considered the principal contributor to tiagabine metabolism. ebmconsult.comfda.gov The co-administration of drugs that induce CYP3A enzymes, such as phenytoin (B1677684) and carbamazepine (B1668303), can increase the hepatic clearance of tiagabine, reducing its plasma half-life from 7-9 hours to 2-3 hours. hpra.ie
Investigation of Primary Kinetic Isotope Effects on Metabolic Pathways
The substitution of hydrogen with deuterium can lead to a primary kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in bond energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. portico.orgwikipedia.org The C-D bond is stronger and requires more energy to break, which can slow down metabolic processes that involve the cleavage of this bond. portico.orgnih.gov This principle is utilized in drug development to enhance metabolic stability and prolong the half-life of a compound. juniperpublishers.com For instance, deuteration of the sedative hypnotic butethal resulted in a twofold increase in its half-life in mice. portico.org The KIE is most significant when the relative mass change is greatest, as is the case with hydrogen and deuterium. wikipedia.org
Assessment of Potential Metabolic Switching due to Deuteration
Deuteration at a primary site of metabolism can sometimes lead to "metabolic switching," where the metabolic pathway of a drug is altered. juniperpublishers.comosti.gov If the primary metabolic route is slowed by the kinetic isotope effect, the body may utilize alternative metabolic pathways to a greater extent. osti.govosti.gov This can result in a different ratio of metabolites compared to the non-deuterated parent drug. juniperpublishers.com For example, studies with deuterated cyclophosphamide (B585) showed that deuterium substitution depressed the formation of the cytotoxic metabolite and shifted metabolism towards inactive metabolites. osti.govosti.gov While deuteration can alter metabolite levels, it generally does not lead to the formation of entirely new, unique metabolites. juniperpublishers.com
In Vitro Studies on GABA Transporter (GAT-1) Binding and Function with Deuterated Analogues
The primary mechanism of action for tiagabine is the inhibition of the GABA transporter GAT-1, which increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. ebmconsult.comdrugbank.com
Receptor/Transporter Binding Affinity Assays
Molecular modeling and experimental studies have investigated the binding of tiagabine and its analogues to the GAT-1 transporter. mdpi.comnih.govresearchgate.net These studies indicate that tiagabine binds to the S1 and S2 sites of the GAT-1 transporter, stabilizing it in an outward-open state. mdpi.comnih.gov A cryo-electron microscopy structure suggested an alternative binding mode in an inward-open state, but further analysis indicates this may be less stable. mdpi.comnih.govdntb.gov.ua The affinity of GAT-1 inhibitors can be assessed using techniques like microscale thermophoresis (MST), which has been used to measure the binding of tiagabine analogues to engineered GAT-1 constructs. embopress.org
In Vitro GABA Uptake Inhibition Assays
In vitro assays are crucial for determining the potency of GAT-1 inhibitors. Tiagabine has been shown to be a potent inhibitor of GABA uptake in various in vitro systems, including rat forebrain synaptosomes and primary cultures of neurons and glia. fda.gov In these studies, tiagabine demonstrated IC50 values in the nanomolar range, indicating high potency. fda.gov For example, in rat forebrain-derived synaptosomes, the IC50 for tiagabine was 67 nM. fda.gov Furthermore, studies using HEK293S cells expressing wild-type GAT-1 have confirmed the inhibitory potency of tiagabine and its analogues, with tiagabine showing an inhibition constant of 0.72 µM. embopress.org These assays are essential for comparing the functional activity of new analogues, such as Tiagabine-methyl-d6, to the parent compound.
In Vitro GABA Uptake Inhibition Data
| Compound | Assay System | IC50 / Ki |
|---|---|---|
| Tiagabine | Rat forebrain synaptosomes | 67 nM (IC50) |
| Tiagabine | Primary neuronal cultures | 446 nM (IC50) |
| Tiagabine | Primary glial cultures | 182 nM (IC50) |
| Tiagabine | HEK293S cells (GAT1WT) | 0.72 µM (Ki) |
| NO711 | HEK293S cells (GAT1WT) | 1.0 µM (Ki) |
| SKF89976a | HEK293S cells (GAT1WT) | 7 µM (Ki) |
Data sourced from in vitro experimental findings. fda.govembopress.org
Pre-clinical Efficacy and Pharmacodynamics of Deuterated Tiagabine Analogues in Animal Models
The exploration of deuterated analogues of existing therapeutic agents represents a strategic approach in medicinal chemistry to enhance pharmacokinetic properties, potentially leading to improved efficacy and tolerability. wikipedia.orgnih.gov Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, can significantly alter the metabolic fate of a drug. wikipedia.orgscirp.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. bioscientia.de This phenomenon, known as the kinetic isotope effect, can slow the rate of metabolism, prolong the drug's half-life, and potentially reduce the formation of certain metabolites. scirp.orgbioscientia.de In the context of tiagabine, a GABA reuptake inhibitor, the development of deuterated analogues like Tiagabine-methyl-d6 Hydrochloride aims to leverage these principles.
Comparative Anticonvulsant Activity Assessment
The parent compound, tiagabine, demonstrates broad efficacy in various pre-clinical seizure models. nih.gov Its mechanism involves the inhibition of GABA transporter 1 (GAT-1), which increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. nih.govnih.govpharmacologyeducation.org This enhanced GABAergic activity underlies its anticonvulsant effects. nih.govfda.gov
Non-deuterated tiagabine has been shown to be potent against seizures induced by various chemoconvulsants and other stimuli in rodent models. For instance, it is effective against tonic convulsions induced by pentylenetetrazol (PTZ), DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate), and sound-induced seizures in DBA/2 mice. nih.govnih.gov It is also effective in the amygdala-kindling model of partial seizures in rats. nih.govfda.gov
While extensive data exists for the non-deuterated form, specific studies directly comparing the anticonvulsant activity of this compound to its parent compound are not widely available in published literature. Tiagabine-d6 is often cited for its use as an internal standard for the quantification of tiagabine in laboratory analyses. caymanchem.com However, based on the principles of deuteration, it is hypothesized that the anticonvulsant action would be retained, and potentially extended in duration. Research on other deuterated central nervous system agents has shown that such modifications can lead to a longer duration of action without altering the fundamental mechanism of the drug. researchgate.netresearchgate.net
The following table summarizes the reported anticonvulsant activity of non-deuterated tiagabine in several key animal models, providing a baseline for potential comparisons.
| Animal Model | Seizure Type | Species | ED₅₀ (Median Effective Dose) |
|---|---|---|---|
| DMCM-induced | Tonic Convulsions | Mice | 1.2 mg/kg, i.p. caymanchem.com / 2 µmol/kg nih.gov |
| Pentylenetetrazol (PTZ)-induced | Tonic Convulsions | Mice | 2 µmol/kg nih.gov |
| Pentylenetetrazol (PTZ)-induced | Clonic Convulsions | Mice | 5 µmol/kg nih.gov |
| Sound-induced (DBA/2 mice) | Tonic Convulsions | Mice | 1 µmol/kg nih.gov |
| Amygdala Kindling | Focal Seizures | Rats | 36 µmol/kg nih.gov |
Pharmacological Profiles of Deuterated versus Non-deuterated Tiagabine Analogues
The primary distinction in the pharmacological profile between a deuterated drug and its non-deuterated counterpart lies in pharmacokinetics, specifically metabolism. nih.gov Non-deuterated tiagabine is metabolized extensively in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoform. nih.govdrugbank.com This rapid metabolism results in a relatively short elimination half-life of 5-8 hours in healthy subjects, which can be reduced to as little as 2-3 hours when co-administered with enzyme-inducing antiepileptic drugs. nih.govnih.gov
This compound is specifically deuterated at the two methoxy (B1213986) groups on the thienyl rings. caymanchem.com The metabolic cleavage of such groups (O-demethylation) is a common metabolic pathway mediated by CYP enzymes. scirp.org By reinforcing these metabolic soft spots with deuterium, the rate of metabolism of this compound is expected to be slower than that of tiagabine.
This anticipated change in metabolism could lead to several differences in the pharmacological profile:
Longer Half-Life: A reduced rate of clearance would prolong the plasma half-life of the drug. wikipedia.org
Increased Drug Exposure: Slower metabolism can lead to a higher area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.
Altered Metabolite Profile: Deuteration can shift metabolism away from the deuterated site, potentially reducing the formation of specific metabolites and increasing the proportion of others. bioscientia.de
The table below provides a comparative summary of the known pharmacological properties of tiagabine and the theoretically expected properties of its deuterated analogue based on the principles of the kinetic isotope effect.
| Pharmacological Property | Tiagabine (Non-deuterated) | This compound (Expected Profile) |
|---|---|---|
| Primary Mechanism of Action | Selective GABA Transporter 1 (GAT-1) Inhibition drugbank.com | Selective GABA Transporter 1 (GAT-1) Inhibition (Unaltered) |
| Primary Metabolic Pathway | Hepatic, via CYP3A4 Isoform nih.govdrugbank.com | Hepatic, but potentially at a reduced rate due to the kinetic isotope effect wikipedia.orgbioscientia.de |
| Elimination Half-Life | 5-8 hours (can be reduced to 2-3 hours with enzyme inducers) nih.gov | Potentially longer than the non-deuterated form wikipedia.orgscirp.org |
| Metabolic Sites | Includes oxidation of the thiophene (B33073) rings and glucuronidation of the carboxylic acid function chemicalbook.com | Slower metabolism at the deuterated methyl groups on the thiophene rings bioscientia.decaymanchem.com |
| Drug Interactions | Metabolism is induced by drugs like carbamazepine and phenytoin | Susceptible to similar interactions, but the magnitude may differ due to altered metabolism |
Computational and Biophysical Approaches in Tiagabine Research
Molecular Docking and Dynamics Simulations of Tiagabine (B1662831) and Analogues with GAT-1
Molecular docking and dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands like tiagabine to their protein targets. These methods have been instrumental in understanding the intricate interactions between tiagabine and the GAT-1 transporter.
Elucidation of Ligand-Transporter Interactions
Molecular docking studies have been employed to predict the binding poses of tiagabine and its analogues within the GAT-1 transporter. acs.orgnih.gov These studies, often guided by experimental data, have helped to derive common binding modes for this class of inhibitors. acs.orgnih.gov For instance, research has indicated that the nipecotic acid fragment of tiagabine, which mimics the neurotransmitter GABA, likely binds to the primary substrate binding site (S1) of GAT-1. mdpi.comnih.gov The lipophilic diaromatic tail of tiagabine is thought to occupy the secondary substrate binding site (S2), effectively blocking the transporter in an outward-open state. mdpi.comnih.gov
MD simulations provide a more dynamic view of these interactions, revealing the stability of predicted binding poses over time. mdpi.comnih.gov These simulations have shown that specific stereochemical configurations of tiagabine, such as the R-conformation of the protonated –NH group and the equatorial configuration of the –COOH group, offer maximum interaction strength within the GAT-1 binding pocket. mdpi.comnih.gov Key amino acid residues within GAT-1 have been identified as crucial for binding, including interactions with sodium ions (Na1) and specific residues like Y139 through π–π stacking. nih.gov
A recent cryo-electron microscopy (cryo-EM) structure of hGAT-1 in complex with tiagabine revealed an unexpected binding mode in an inward-open state of the transporter. mdpi.comnih.gov However, subsequent molecular dynamics simulations and binding free energy calculations have suggested that the binding mode where tiagabine blocks the transporter in an outward-open state is more stable and energetically favorable. mdpi.comnih.gov This highlights the importance of combining experimental data with computational approaches to refine our understanding of ligand-transporter interactions.
Table 1: Key Amino Acid Residues in GAT-1 Involved in Tiagabine Interaction
| Residue | Interaction Type | Reference |
| Y139 | π–π stacking | nih.gov |
| G65 | Hydrogen bond | mdpi.com |
| F294 | Hydrogen bond | mdpi.com |
| S295 | Hydrogen bond | mdpi.com |
| Y140 | Hydrogen bond | mdpi.com |
| Na1 Ion | Ionic interaction | acs.orgnih.gov |
Modeling of Conformational Changes and Translocation Pathways in GAT-1
The function of GAT-1 involves significant conformational changes to transport GABA across the cell membrane. Computational studies have been crucial in modeling these dynamic processes and understanding how inhibitors like tiagabine interfere with them. GAT-1 is known to cycle through several conformations, including open-to-out, occluded, and open-to-in states, to facilitate GABA translocation. mdpi.com
Steered molecular dynamics (SMD) simulations have been used to explore the entire translocation pathway of both the endogenous substrate GABA and the inhibitor tiagabine. plos.org These simulations have revealed the sequence of interactions with specific residues that guide the substrate through the transporter. plos.org For example, charged residues in the extracellular vestibule are thought to attract and guide substrates towards the binding sites. plos.org
MD simulations have also been used to investigate how tiagabine binding affects the conformational state of GAT-1. Studies suggest that tiagabine stabilizes the transporter in an outward-open conformation, preventing the conformational changes necessary for GABA reuptake. mdpi.commdpi.comnih.gov This blockage of the translocation cycle is the basis of tiagabine's therapeutic effect. The stability of the tiagabine-GAT-1 complex in a specific conformation prevents the transporter from transitioning to the inward-facing state required to release GABA into the neuron. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Tiagabine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been valuable in the study of tiagabine derivatives to predict their inhibitory potency and to guide the design of new, more effective inhibitors.
Prediction of GAT-1 Inhibitory Potency
QSAR studies on tiagabine analogs have successfully been used to classify GABA uptake inhibitors into active and inactive categories. acs.org These models often use descriptors related to the molecule's rigidity and polarity distribution to predict activity. acs.org By analyzing a dataset of compounds with known inhibitory concentrations (IC50 values), QSAR models can identify the key structural features that contribute to high-affinity binding to GAT-1.
For example, a binary QSAR model was developed for a dataset of 162 tiagabine analogs, which was able to separate high-activity inhibitors from those with lower activity. nih.govresearchgate.net The model used a pIC50 threshold of 7.0 (corresponding to an IC50 of 100 nM) to define active compounds. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing.
Table 2: Example of QSAR Model Performance for Tiagabine Analogs
| Dataset | Overall Accuracy | Accuracy on Actives (Sensitivity) | Accuracy on Inactives (Specificity) | Reference |
| Training Set (Diversity Split) | 89.7% | 98.1% | 85.1% | nih.gov |
| External Test Set (Diversity Split) | 75.0% | 60.0% | 81.8% | nih.gov |
Pharmacophore Model Development
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For tiagabine and its analogs, pharmacophore models have been developed based on the key interactions observed in molecular docking and QSAR studies. acs.orgnih.gov
These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups. frontiersin.org A pharmacophore model for GAT-1 inhibitors was developed that consisted of a hydrogen bond unfavorable region, three hydrogen bond donors and acceptors, and one hydrogen bond donor site. frontiersin.org It also highlighted that the large aromatic or hydrophobic moieties of GAT-1 inhibitors are separated by a distance of approximately 8Å from the protonated nitrogen atom. frontiersin.org
By translating the essential binding features of tiagabine into a pharmacophore model, researchers can perform virtual screening of large compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be GAT-1 inhibitors. acs.orgnih.gov This approach has successfully led to the identification of new GAT-1 inhibitors, demonstrating the predictive power of pharmacophore modeling in drug discovery. acs.orgnih.gov
In Silico Predictions of Kinetic Isotope Effects
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This effect is particularly relevant for drug metabolism, as the cleavage of a carbon-hydrogen bond is often the rate-limiting step in cytochrome P450-mediated oxidation. nih.gov In the context of "Tiagabine-methyl-d6 Hydrochloride," where the methyl group is deuterated, in silico methods can be used to predict the potential impact of this isotopic substitution.
Computational methods, such as those based on ab initio or density functional theory (DFT) calculations, can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state. core.ac.uk The difference in zero-point energy between the C-H and C-D bonds is a primary contributor to the KIE. core.ac.uk By modeling the reaction mechanism, these computational tools can estimate the magnitude of the KIE and thus predict whether deuteration will lead to a significant slowing of metabolism.
Future Directions and Research Gaps in Deuterated Tiagabine Research
Development of Novel Deuterated GAT Inhibitors with Optimized Metabolic Stability and Target Selectivity
The primary rationale for deuterating existing drugs is to improve their metabolic profile by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are often responsible for drug metabolism. This can lead to reduced metabolic rates, prolonged half-life, and increased systemic exposure.
Future research in the realm of GABA transporter (GAT) inhibitors will focus on the de novo design of deuterated molecules rather than just modifying existing drugs. The goal is to create novel chemical entities with significantly enhanced metabolic stability. For instance, research on deuterated pyrazoloquinolinones, which are positive allosteric modulators for specific GABA-A receptors, has shown that deuteration of methoxy (B1213986) groups can increase metabolic stability and bioavailability while retaining high selectivity for the α6 subunit. This approach of strategically placing deuterium (B1214612) at known metabolic "soft spots" can be applied to new series of GAT inhibitors.
A critical aspect of this research is ensuring that deuteration does not negatively impact, and ideally enhances, target selectivity. While deuteration is a subtle structural modification, it is crucial to verify that the new analogues retain their high affinity and selectivity for the intended target, such as the GAT-1 transporter in the case of tiagabine (B1662831) analogues. The development of deuterated ligands for GABA-A receptors has demonstrated that selectivity can be preserved. Future studies will need to synthesize and screen novel deuterated GAT inhibitors, assessing not only their stability in in vitro metabolic assays (e.g., liver microsomes) but also their binding affinity and functional activity at all four known GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) to confirm optimized stability and selectivity profiles.
Advanced Spectroscopic Techniques for In Situ and Real-Time Deuterated Compound Analysis
The analysis and characterization of deuterated compounds and their metabolites require sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic methods for in situ and real-time analysis, providing dynamic insights into metabolic processes.
Mass Spectrometry (MS) is a cornerstone for analyzing deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely determine the extent and location of deuterium incorporation. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to study the structural dynamics and interactions of proteins with ligands. In the context of deuterated drugs, HDX-MS can be adapted to probe how the drug interacts with its target protein and how deuteration might alter these interactions. Furthermore, combining Liquid Chromatography with Mass Spectrometry (LC-MS) allows for the separation and identification of a drug and its various deuterated and non-deuterated metabolites from biological samples. Future applications will focus on developing rapid MS/MS methods to assess the kinetic isotope effect and metabolic stability directly in complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable tool. Both ¹H NMR and ¹³C NMR can be used to quantify the degree of deuterium labeling at specific molecular sites. Deuterium-induced isotope shifts in ¹³C NMR spectra provide a method for quantifying site-specific deuteration levels. Deuterium Metabolic Imaging (DMI), an MRS-based technique, allows for the non-invasive, real-time tracking of deuterated substrates and their metabolic products in three dimensions within living tissue. This offers a powerful way to visualize the metabolic fate of a deuterated drug like Tiagabine-methyl-d6 Hydrochloride in vivo, providing spatial and temporal information that is not accessible with other methods.
Raman Spectroscopy is an emerging technique for the analysis of deuterated molecules. The C-D bond has a distinct vibrational frequency that appears in a "Raman-silent" region of the cellular spectrum, allowing for clear detection without interference from endogenous molecules. This has enabled two-color Raman imaging, where a deuterated and a non-deuterated version of a molecule can be distinguished and tracked simultaneously in live cells, offering insights into cellular uptake and distribution.
Future efforts will focus on integrating these techniques to create a more comprehensive picture of deuterated drug behavior, from molecular interactions to whole-body metabolism.
Integration of Multi-Omics Data in Deuterated Drug Metabolism Studies
Understanding the full impact of a deuterated drug requires a systems-level approach. The integration of multi-omics data—such as proteomics and metabolomics—is a key future direction for research into deuterated compounds like this compound. This approach moves beyond simply measuring the drug's concentration to understanding its effects on global biological pathways.
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly well-suited for deuterated drug research. By using a stable isotope-labeled drug, researchers can perform metabolomic comparisons between subjects treated with the deuterated versus the non-deuterated compound. LC-MS-based metabolomics can distinguish between drug-related metabolites and endogenous metabolites. In a proof-of-concept study, mice treated with acetaminophen (B1664979) versus deuterated acetaminophen showed distinct separation in metabolomic profiles, allowing for the clear identification of drug metabolites. This approach can be used to map the metabolic pathways of deuterated GAT inhibitors and identify any "metabolic shunting," where a blocked metabolic pathway leads to an increase in alternative, potentially toxic, metabolites.
Proteomics , the study of the entire set of proteins, can reveal how a deuterated drug affects protein expression and post-translational modifications. This can provide insights into the drug's mechanism of action and potential off-target effects. Combining proteomics with metabolomics in a multi-omics framework can link changes in protein expression to alterations in metabolic pathways, offering a holistic view of the drug's physiological impact.
The future of deuterated drug research lies in using these multi-omics datasets, generated through techniques like LC-MS and NMR, to build comprehensive models of drug metabolism and action. This will enable a more thorough assessment of the efficacy and potential liabilities of novel deuterated compounds.
Computational Design and Optimization of Next-Generation Deuterated Analogues for Enhanced Pre-clinical Profiles
Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation deuterated drugs. These in silico methods can predict the effects of deuteration before a molecule is ever synthesized, saving significant time and resources.
Molecular Docking and Molecular Dynamics (MD) Simulations are used to predict how a ligand binds to its target protein. For deuterated GAT inhibitors, these simulations can model the binding interactions within the GABA transporter. Computational studies have been used to assess how selective deuteration affects the binding affinity of ligands for their receptors. For example, a computational study on the adenosine (B11128) A2A receptor antagonist istradefylline (B1672650) showed that deuteration could improve binding affinity, and it identified the specific molecular fragments where deuteration would be most beneficial. Similar approaches can be applied to the design of tiagabine analogues to predict how deuteration at the methyl groups or other positions might influence binding to GAT-1. Virtual screening of deuterated and non-deuterated analogues against a model of their target can provide insights into binding affinity and conformation.
Physicochemical Property Prediction: In silico tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new deuterated compounds. By identifying potential metabolic soft spots on a novel GAT inhibitor scaffold, medicinal chemists can strategically place deuterium atoms to block undesirable metabolism. This computational pre-assessment helps prioritize which analogues to synthesize and test, streamlining the drug discovery process.
The ultimate goal is to create a feedback loop where computational predictions guide chemical synthesis, and the results from experimental testing (e.g., spectroscopy and multi-omics) are used to refine and improve the computational models. This integrated approach will accelerate the design and optimization of next-generation deuterated GAT inhibitors with superior preclinical profiles, characterized by enhanced metabolic stability, high target selectivity, and a well-understood biological impact.
Q & A
Q. How is Tiagabine-methyl-d6 Hydrochloride identified and quantified in pharmaceutical matrices?
Methodological Answer: this compound is typically identified and quantified using reversed-phase HPLC with UV detection. The USP monograph for Tiagabine Hydrochloride specifies a chromatographic system using a C18 column, a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (85:15), and a flow rate of 1.5 mL/min . For deuterated analogs like Tiagabine-methyl-d6, mass spectrometry (LC-MS) is recommended to distinguish isotopic peaks and confirm molecular integrity. Quantification involves comparing peak areas of the analyte against a calibrated reference standard, with validation parameters (linearity, precision, accuracy) adhering to ICH Q2(R1) guidelines .
Advanced Research Question
Q. What challenges arise in detecting low-level impurities or degradants in this compound due to isotopic interference?
Methodological Answer: Deuterium substitution in this compound can lead to isotopic splitting in chromatograms, complicating impurity profiling. To mitigate this, researchers should:
- Use high-resolution mass spectrometry (HRMS) to differentiate between isotopic variants and true impurities.
- Optimize chromatographic conditions (e.g., gradient elution) to resolve peaks with relative retention times (RRT) near 1.0–1.2, as specified in pharmacopeial methods .
- Validate forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradants unique to the deuterated form. For example, deuterium labeling may alter hydrolysis kinetics compared to the non-deuterated parent compound .
Basic Research Question
Q. What analytical methods are recommended for assessing the purity of this compound?
Methodological Answer: Purity assessment involves:
- Chromatographic Purity Testing : USP methods prescribe a limit of ≤0.1% for individual unknown impurities and ≤0.5% for total impurities. A related compound with RRT ~1.13 (likely a des-methyl analog) must be monitored .
- Water Content Analysis : Karl Fischer titration is critical, as residual water in the hydrochloride salt can interfere with IR-based identification. Sample preparation includes drying at 105°C for 3 hours to eliminate moisture artifacts .
Advanced Research Question
Q. How can researchers design stability-indicating methods for this compound under varying storage conditions?
Methodological Answer: Stability studies should follow ICH Q1A(R2) guidelines, with methodological considerations:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to simulate accelerated degradation. LC-MS/MS is essential to track deuterium retention in degradants.
- Method Robustness : Validate column selectivity using different C18 phases and mobile phase pH (2.5–3.5) to ensure resolution of degradants. For example, acidic conditions may protonate the compound, altering retention behavior .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate degradation pathways with storage conditions, particularly for deuterated analogs where isotopic effects may delay or accelerate degradation .
Basic Research Question
Q. What regulatory considerations apply to the use of this compound in bioanalytical method validation?
Methodological Answer: For bioanalytical applications (e.g., pharmacokinetic studies):
- Specificity : Demonstrate that the deuterated internal standard (IS) does not co-elute with endogenous compounds or metabolites. Cross-validate with non-deuterated Tiagabine to confirm isotopic separation .
- Matrix Effects : Assess ion suppression/enhancement in biological matrices (plasma, urine) using post-column infusion experiments. Deuterated ISs typically correct for matrix variability but require validation at low (LOQ) and high (ULOQ) concentrations .
Advanced Research Question
Q. How can researchers resolve contradictions in literature data on this compound’s pharmacokinetic properties?
Methodological Answer: Conflicting pharmacokinetic data often arise from methodological variability. To address this:
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources like patents or non-English publications) and apply Cochrane criteria for bias assessment .
- In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate deuterium effects on metabolic pathways (e.g., CYP3A4-mediated clearance). Compare predictions with in vitro hepatocyte data to validate assumptions .
- Experimental Replication : Reproduce key studies using harmonized protocols (e.g., fixed dosing regimens, standardized LC-MS/MS methods) to isolate isotopic effects from experimental noise .
Basic Research Question
Q. What strategies are effective for literature searches on this compound’s synthetic pathways?
Methodological Answer:
- Database Selection : Prioritize PubMed, SciFinder, and USP Pharmacopeial Forum for synthetic protocols, avoiding non-peer-reviewed platforms like .
- Search Terms : Use controlled vocabulary (e.g., MeSH terms: “deuterium labeling,” “isotope effects”) and Boolean operators to filter studies post-2000. Include USP revision notices for updated synthetic methods .
- Critical Appraisal : Cross-reference synthetic yields and purity data across sources. For example, USP methods may report higher purity thresholds than academic studies, requiring reconciliation .
Advanced Research Question
Q. What experimental designs are optimal for studying isotopic effects of this compound in neuropharmacology?
Methodological Answer:
- In Vivo Studies : Use deuterated/non-deuterated paired cohorts to compare blood-brain barrier penetration and GABA uptake inhibition. LC-MS/MS quantifies brain-to-plasma ratios with deuterium-specific MRM transitions .
- In Vitro Binding Assays : Radiolabeled (³H) Tiagabine and its deuterated analog can compete in synaptic membrane preparations to assess binding affinity shifts. Statistical analysis (ANOVA) identifies significant isotopic effects (p < 0.05) .
- Data Normalization : Correct for deuterium’s kinetic isotope effect (KIE) using Arrhenius plots to isolate temperature-dependent metabolic changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
